5-(Ethoxycarbonyl)thiophene-2-carboxylic acid
Overview
Description
5-(Ethoxycarbonyl)thiophene-2-carboxylic acid is a useful research compound. Its molecular formula is C8H8O4S and its molecular weight is 200.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Chemical Properties
- Recyclization of Thiophene Derivatives : A study demonstrated the recyclization of thiophene carboxylic acids with cyanoacetic acid derivatives, leading to the formation of complex thiophene amino derivatives (Shipilovskikh & Rubtsov, 2020). This highlights the reactivity and potential for synthesizing novel thiophene-based compounds.
- Intramolecular Cyclization : Research on the chemistry of iminofurans revealed the synthesis and intramolecular cyclization of thiophene derivatives, underscoring the utility of 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid in creating fused heterocyclic systems (Shipilovskikh, Rubtsov, & Zalesov, 2009).
Material Science and Electrochemistry
- Electrochromic Materials : A study on the synthesis and electrochromic performances of tetrathiafulvalene–thiophene assemblies, incorporating thiophene-3-carboxylic acid derivatives, showcases the potential of thiophene derivatives in optoelectronic applications, highlighting their relevance in the development of materials with tunable optical properties (Li et al., 2020).
Catalysis
- Sulfonated Graphene Oxide Catalyst : The use of sulfonated graphene oxide as a catalyst for the conversion of 5-(hydroxymethyl)-2-furfural into biofuels, where derivatives of thiophene carboxylic acid may play a role in the synthesis or stabilization of catalysts, illustrates the intersection of thiophene chemistry with sustainable energy solutions (Antunes et al., 2014).
Biological Applications
- Antimicrobial and Antioxidant Activities : A study on the synthesis of lignan conjugates via cyclopropanation, involving thiophene-2-carbonyl derivatives, highlighted the compounds' excellent antibacterial, antifungal, and antioxidant activities, suggesting the potential of thiophene carboxylic acid derivatives in pharmaceutical applications (Raghavendra et al., 2016).
Properties
IUPAC Name |
5-ethoxycarbonylthiophene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4S/c1-2-12-8(11)6-4-3-5(13-6)7(9)10/h3-4H,2H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVNYGKUJXZNOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(S1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00570319 | |
Record name | 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00570319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156910-49-5 | |
Record name | 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00570319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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